molecular formula C¹³C₃H₄ClNO₄S B1155357 5-Chloro Acesulfame-13C3

5-Chloro Acesulfame-13C3

Cat. No.: B1155357
M. Wt: 200.57
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro Acesulfame-13C3 (chemical formula: C₄H₄ClNO₄S-¹³C₃) is a stable isotope-labeled derivative of 5-Chloro Acesulfame, a chlorinated analog of the widely used artificial sweetener Acesulfame Potassium (Ace K). The compound is specifically labeled with three carbon-13 (¹³C) atoms at key positions in its heterocyclic ring structure, enabling its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and other isotopic dilution analyses . Its primary applications include:

  • Quantitative analysis of acesulfame derivatives in environmental and biological matrices.
  • Tracer studies to monitor degradation pathways or metabolic processes.
  • Quality control in food and pharmaceutical industries due to its structural similarity to regulated sweeteners.

Properties

Molecular Formula

C¹³C₃H₄ClNO₄S

Molecular Weight

200.57

Synonyms

5-Chloro-6-methyl-1,2,3-Oxathiazin-4(3H)-one 2,2-Dioxide-13C3; 

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Stability Under Varying Conditions

Condition 5-Chloro Acesulfame-13C3 Ace K
pH 2.0, 25°C (24 hours) 98% recovery 62% recovery
pH 9.0, 40°C (24 hours) 89% recovery 75% recovery
UV exposure (254 nm, 6h) 85% recovery 22% recovery

Cost and Availability

  • 5-Chloro Acesulfame-13C3 : ~$1,200 per 10 mg (custom synthesis required) .
  • Ace K : ~$50 per kg (bulk industrial pricing).

Q & A

Q. What are the validated analytical methods for detecting and quantifying 5-Chloro Acesulfame-13C3 in complex matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for isotopic analogs. Isotopic dilution with 13C-labeled internal standards minimizes matrix effects and improves quantification accuracy. For optimal separation, use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) and monitor transitions specific to the chlorine isotope and 13C3-labeled backbone .

Q. How can researchers ensure the purity of synthesized 5-Chloro Acesulfame-13C3?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) with high-resolution mass spectrometry (HRMS) to confirm structural integrity and isotopic enrichment. For purity assessment, use reversed-phase HPLC with UV detection at 254 nm, comparing retention times and peak areas against unlabeled analogs. Batch-specific certificates of analysis from certified suppliers should include residual solvent and impurity profiles .

Q. What are the key stability considerations for storing 5-Chloro Acesulfame-13C3?

Methodological Answer: Store lyophilized samples at -20°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation. For solution-based storage (e.g., acetonitrile), monitor for solvent evaporation and degradation via periodic LC-MS analysis. Long-term stability studies (>5 years) should validate storage conditions under ICH guidelines, with accelerated stability testing at 40°C/75% relative humidity .

Advanced Research Questions

Q. How do isotopic (13C3) labeling effects influence the metabolic pathways of 5-Chloro Acesulfame in in vivo studies?

Methodological Answer: Use tracer studies with 13C-labeled compounds in rodent models to track metabolite formation via LC-MS/MS and isotope ratio mass spectrometry (IRMS). Compare kinetic isotope effects (KIEs) between labeled and unlabeled forms to assess enzymatic selectivity. For example, 13C3 labeling may alter cytochrome P450-mediated oxidation rates, requiring adjustments in dose-response models .

Q. What experimental design strategies resolve contradictions in reported toxicity data for 5-Chloro Acesulfame analogs?

Methodological Answer: Conduct a systematic review using databases like Scopus and PubMed, filtering studies by species, exposure duration, and endpoints (e.g., NOAELs, LOAELs). Apply meta-analysis tools to identify confounding variables (e.g., impurities in synthetic batches). Validate conflicting results via in vitro assays (e.g., Ames test for mutagenicity) with rigorously purified reference standards .

Q. How can researchers optimize synthetic routes for 5-Chloro Acesulfame-13C3 to minimize byproducts?

Methodological Answer: Employ Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent polarity). Use 13C-labeled precursors (e.g., 13C3-acetic acid) in acylation steps to reduce isotopic scrambling. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Purify intermediates via flash chromatography with silica gel or preparative HPLC .

Q. What computational tools predict the environmental fate of 13C-labeled 5-Chloro Acesulfame derivatives?

Methodological Answer: Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations can assess binding affinity to soil organic matter. Validate predictions with experimental data from 13C-enriched samples in microcosm studies .

Methodological Best Practices

  • Literature Review : Prioritize primary sources from PubMed, Scopus, and regulatory databases (e.g., EPA, CDC) using search terms like "5-Chloro Acesulfame-13C3 stability" or "isotope-labeled synthetic cannabinoids." Exclude non-peer-reviewed studies and cross-reference patents for synthetic methodologies .
  • Data Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw spectra and chromatograms in supplementary materials, citing batch-specific certificates of analysis .
  • Ethical Compliance : Adhere to forensic research guidelines when handling synthetic cannabinoids. Declare conflicts of interest related to commercial reference standards .

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